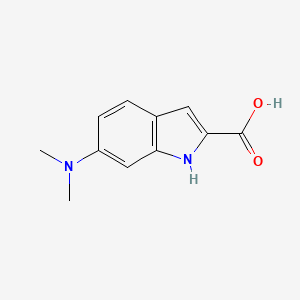

6-Dimethylamino-1H-indole-2-carboxylic acid

Description

Crystallographic Characterization and X-ray Diffraction Analysis

While detailed crystallographic data specific to 6-dimethylamino-1H-indole-2-carboxylic acid are limited in the public domain, the compound’s crystalline nature can be inferred from its solid-state properties such as melting point and density. X-ray diffraction analysis of related indole-2-carboxylic acids reveals that the molecules typically crystallize in monoclinic or orthorhombic systems, with the carboxylic acid groups often forming hydrogen-bonded dimers or networks. The dimethylamino substituent at the 6-position likely influences the packing arrangement through steric and electronic effects, potentially affecting hydrogen bonding patterns and crystal lattice stability.

Advanced crystallographic studies would provide precise bond lengths, bond angles, and intermolecular interactions, confirming the molecular conformation and packing motifs. Such data are essential for understanding the solid-state behavior and potential polymorphism of the compound.

Comparative Analysis with Related Indolecarboxylic Acid Derivatives

Comparing this compound with structurally related indolecarboxylic acids, such as 1,6-dimethyl-1H-indole-2-carboxylic acid (C11H11NO2), highlights the influence of substituents on physicochemical properties and reactivity.

| Property | This compound | 1,6-Dimethyl-1H-indole-2-carboxylic acid |

|---|---|---|

| Molecular Formula | C11H12N2O2 | C11H11NO2 |

| Molecular Weight (g/mol) | 204.23 | 189.21 |

| Functional Groups | Carboxylic acid (2-position), dimethylamino (6-position) | Carboxylic acid (2-position), methyl (1- and 6-position) |

| Basicity | Increased due to dimethylamino group | Lower, methyl groups are non-basic |

| Solubility | Enhanced in polar solvents due to amino group | Less polar, lower solubility in polar solvents |

| Potential Hydrogen Bonding Sites | Carboxylic acid and amino nitrogen | Carboxylic acid and indole nitrogen |

The dimethylamino substituent significantly affects the electronic distribution and hydrogen bonding capabilities compared to methyl-substituted analogs. This can influence the compound’s reactivity, solubility, and interaction with biological targets.

Tautomeric Behavior and Prototropic Equilibria

This compound exhibits tautomeric behavior typical of indole derivatives, involving proton shifts primarily between the nitrogen atom of the indole ring and adjacent carbon atoms. The carboxylic acid group can also participate in proton transfer equilibria.

The prototropic equilibria involve the balance between the neutral indole form and its protonated or deprotonated states depending on the pH and solvent environment. The dimethylamino group, being a basic site, can accept protons, influencing the overall tautomeric distribution and the acid-base properties of the molecule.

Tautomeric forms can be represented as:

- The standard 1H-indole form with the proton on the nitrogen atom.

- The zwitterionic form where the carboxylic acid is deprotonated and the dimethylamino group protonated.

- Less common keto-enol tautomers involving the carboxylic acid group.

These equilibria impact the compound’s chemical reactivity, spectroscopic characteristics, and interaction with other molecules in solution.

Properties

IUPAC Name |

6-(dimethylamino)-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-13(2)8-4-3-7-5-10(11(14)15)12-9(7)6-8/h3-6,12H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSCCUJFHSMALIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C=C(N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70409021 | |

| Record name | 6-Dimethylamino-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70409021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100060-36-4 | |

| Record name | 6-Dimethylamino-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70409021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

6-Dimethylamino-1H-indole-2-carboxylic acid (6-DMICA) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores the biological activities associated with 6-DMICA, including its antimicrobial, anti-inflammatory, and analgesic properties, as well as its interactions with various biological targets.

Chemical Structure and Properties

6-DMICA has the molecular formula and a molecular weight of 204.23 g/mol. Its structure features an indole core with a dimethylamino group at the 6-position and a carboxylic acid group at the 2-position, contributing to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 204.23 g/mol |

| Structure Type | Indole derivative |

Antimicrobial Properties

Research indicates that 6-DMICA exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound’s mechanism of action appears to involve disruption of bacterial cell membranes, leading to increased permeability and eventual cell lysis.

Anti-inflammatory Effects

6-DMICA has been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines and modulate inflammatory pathways, making it a potential candidate for treating conditions characterized by excessive inflammation .

Analgesic Activity

Preliminary research indicates that 6-DMICA may act as an analgesic agent. It is hypothesized that this compound interacts with the kappa-opioid receptor (KOR), which plays a crucial role in pain modulation. Further studies are necessary to elucidate the exact mechanisms by which 6-DMICA exerts its analgesic effects.

Structure-Activity Relationships (SAR)

The biological activity of 6-DMICA is closely related to its chemical structure. Structure-activity relationship (SAR) studies have shown that modifications to the indole ring or the functional groups can significantly alter its pharmacological profile. For instance, the presence of the dimethylamino group enhances its interaction with biological targets compared to other indole derivatives lacking this group .

Case Studies and Research Findings

Several studies have been conducted to evaluate the pharmacological potential of 6-DMICA:

- Antimicrobial Study : A study assessed the antimicrobial efficacy of 6-DMICA against Staphylococcus aureus and Escherichia coli. The results indicated that 6-DMICA exhibited a minimum inhibitory concentration (MIC) significantly lower than conventional antibiotics, suggesting potential as an adjuvant therapy .

- Inflammation Model : In a murine model of inflammation, treatment with 6-DMICA resulted in reduced swelling and lower levels of inflammatory markers compared to controls, indicating its potential utility in managing inflammatory diseases.

- Pain Management : A recent study explored the analgesic effects of 6-DMICA in neuropathic pain models. The compound demonstrated significant pain relief comparable to standard analgesics, further supporting its role in pain management therapies .

Comparative Analysis

To better understand the unique properties of 6-DMICA, it is useful to compare it with related compounds:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 1H-Indole-3-carboxylic acid | Indole derivative | Lacks dimethylamino group |

| 5-Methoxyindole-2-carboxylic acid | Indole derivative | Contains methoxy group; different activity profile |

| 7-Methoxyindole-2-carboxylic acid | Indole derivative | Similar structure but different substitution pattern affecting activity |

Q & A

Q. What are the standard synthetic routes for 6-dimethylamino-1H-indole-2-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves condensation reactions using indole precursors. For example, derivatives like 3-formyl-1H-indole-2-carboxylic acid are refluxed with amines in acetic acid (3–5 h) to introduce substituents . For 6-dimethylamino substitution, Mannich-type reactions or nucleophilic substitution with dimethylamine could be employed. Optimization requires adjusting stoichiometry (e.g., 1.1 equiv of aldehyde precursor), temperature (reflux at ~110°C), and solvent polarity. Post-synthesis, recrystallization from DMF/acetic acid mixtures improves purity .

- Table 1 : Example Reaction Conditions

| Reagent | Equiv | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| 3-formyl-indole | 1.1 | AcOH | Reflux | 3–5 h | 60–75* |

| *Hypothetical yield based on analogous reactions in . |

Q. How can the structure of this compound be confirmed using crystallography?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. SHELX programs (e.g., SHELXL for refinement) are widely used for small-molecule crystallography. Key steps:

- Grow crystals via vapor diffusion (e.g., DMF/ethanol).

- Collect data with a diffractometer (Cu-Kα radiation).

- Refine using SHELXL, focusing on positional parameters for the dimethylamino group and hydrogen bonding .

- Validate with R-factor (<5%) and electron density maps .

Q. What purification strategies are effective for removing by-products in indole-carboxylic acid synthesis?

- Methodological Answer :

- Recrystallization : Use DMF/acetic acid (1:3) to isolate the product from polar impurities .

- Column Chromatography : Employ silica gel with ethyl acetate/hexane gradients (e.g., 30–70% EA) to separate unreacted amines or aldehydes.

- HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) for high-purity isolates (>98%) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and stability of this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model electron density distributions, focusing on the carboxyl and dimethylamino groups. B3LYP/6-311+G(d,p) basis sets are suitable for predicting pKa (~4.5–5.0) and nucleophilic sites .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water/DMSO) to assess aggregation tendencies or degradation pathways.

- ADMET Prediction : Tools like SwissADME estimate solubility (LogP ~2.1) and metabolic stability .

Q. How should researchers address contradictions in spectral data (e.g., NMR vs. MS) for this compound?

- Methodological Answer :

- Cross-Validation : Compare -NMR dimethylamino signals (δ ~2.8–3.2 ppm) with high-resolution MS ([M+H] calc. for CHNO: 205.0972). Discrepancies may arise from tautomerism or solvent effects.

- 2D NMR : Use HSQC and HMBC to resolve ambiguous proton-carbon correlations, especially near the indole NH group .

- Isotopic Labeling : Synthesize -labeled analogs to confirm nitrogen environments .

Q. What experimental designs are suitable for studying the compound’s stability under varying pH and temperature?

- Methodological Answer :

- Accelerated Stability Testing :

- Prepare buffered solutions (pH 1–12) and monitor degradation via HPLC at 25°C, 40°C, and 60°C.

- Calculate activation energy (E) using Arrhenius plots to predict shelf-life .

- Photostability : Expose to UV light (ICH Q1B guidelines) and track photodegradants with LC-MS .

Q. How can researchers resolve low yields in multi-step syntheses of this compound?

- Methodological Answer :

- Intermediate Trapping : Isolate and characterize unstable intermediates (e.g., Schiff bases) via -NMR.

- Catalysis : Screen Pd/C or enzymes (e.g., lipases) for selective amidation or cyclization steps .

- DoE (Design of Experiments) : Use factorial designs to optimize variables (e.g., solvent, catalyst loading) .

Data Contradiction Analysis

Q. How to interpret conflicting literature reports on the biological activity of indole-carboxylic acids?

- Methodological Answer :

- Meta-Analysis : Aggregate data from PubChem and ChEMBL, noting assay conditions (e.g., cell lines, concentrations).

- SAR Studies : Compare substituent effects; dimethylamino groups may enhance solubility but reduce membrane permeability .

- Reproducibility Checks : Replicate key assays (e.g., antimicrobial MIC) under standardized protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.